Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate

Vue d'ensemble

Description

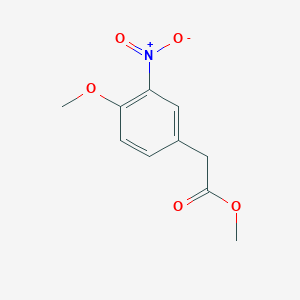

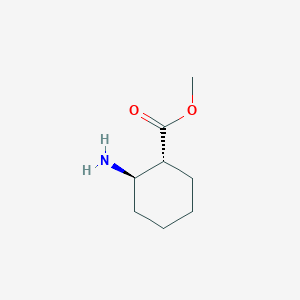

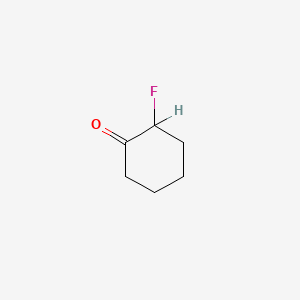

“Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate” is a derivative of cyclohexane, which is a six-membered ring compound . It has an amino group (-NH2) and a carboxylate ester group (-COOCH3) attached to it . The (1R,2R) notation indicates the configuration of the chiral centers in the molecule .

Synthesis Analysis

While specific synthesis methods for “Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate” were not found, similar compounds are often synthesized through nucleophilic substitution or addition reactions . For instance, cyclohexane derivatives can be obtained via diastereoselective 1,3-ring closure reactions or asymmetric cyclopropanation .

Molecular Structure Analysis

The molecular structure of “Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate” would likely feature a six-membered cyclohexane ring, with a methyl ester group and an amine group attached to different carbon atoms . The exact positions of these groups would depend on the specific synthesis process.

Chemical Reactions Analysis

Cyclohexane derivatives can undergo a variety of chemical reactions. For instance, they can participate in E2 elimination reactions, where a strong base removes two substituents, resulting in an alkene . The specific reactions that “Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate” can undergo would depend on the conditions and reagents present .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, density, and solubility . These properties for “Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate” were not found in the search results.

Applications De Recherche Scientifique

Chiral Solvating Agents

Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate derivatives have been synthesized and used as novel NMR chiral solvating agents. These compounds, derived from (1R,2R)-1,2-diaminocyclohexane, demonstrated superior enantiodiscriminating ability toward selected chiral carboxylic acids compared to commercially available chiral solvating agents, thus showing promise as practical and effective agents for chiral analysis (Yang et al., 2006).

Synthesis of Bioactive Compounds

The compound is a key intermediate in the synthesis of bioactive molecules. An example is its use in the enantioselective synthesis of Ceralure B1, Ethyl cis-5-Iodo-trans-2-methylcyclohexane-1-carboxylate, a potent attractant for the Mediterranean fruit fly. This synthesis involves multiple steps, including an asymmetric Diels–Alder reaction and iodolactonization, highlighting the versatility of Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate in complex synthetic pathways (Raw & Jang, 2000).

Microwave-assisted Synthesis

This compound has been used in microwave-assisted synthesis methods. For example, its stereoselective substitution reaction under microwave-assisted conditions led to the creation of structurally complex and diverse compounds, demonstrating its utility in facilitating rapid and efficient chemical transformations (Onogi, Higashibayashi, & Sakurai, 2012).

Catalytic Applications

It plays a role in catalytic processes as well. A study on chemo- and stereoselective dirhodium(II)-catalyzed C-H insertion reactions involved this compound, revealing its potential in facilitating highly selective and functionalized chemical syntheses, especially in the creation of complex cyclopentane structures (Yakura et al., 1999).

Enzymatic Resolutions

Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate has been used in enzymatic resolutions, particularly in the identification of efficient acylating agents for rac-secondary alcohols in ionic liquids. This application highlights its role in advancing asymmetric synthesis techniques (Lourenço, Monteiro, & Afonso, 2010).

Asymmetric Hydrogenation

Inthe field of asymmetric hydrogenation, derivatives of Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate have been used to study the inversion of stereoselectivity in rhodium-catalyzed hydrogenations. This research provides insights into the mechanisms that govern chirality in chemical reactions and the production of amino acids (Onuma, Ito, & Nakamura, 1980).

Kinetic Resolution

The compound has been involved in the kinetic resolution of other compounds, such as in the efficient synthesis of enantiomers of methyl 2-amino-5-tert-butyl-cyclopentane-1-carboxylate. This illustrates its application in creating enantiomerically pure compounds, a crucial aspect in the field of pharmaceuticals and fine chemicals (Davies et al., 2003).

Crystallographic Studies

Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate derivatives have been analyzed in crystallographic studies to understand the conformation of the 1-aminocyclohexane-1-carboxylic acid residue in simple derivatives and peptides. These studies are vital for understanding the structural aspects of bioactive compounds (Valle et al., 1988).

Radiolabeled Compound Synthesis

It has been utilized in the synthesis of radiolabeled compounds, such as in the preparation of tritiated 2-methylene-ACC, an inactivator of 1-aminocyclopropane-1-carboxylate deaminase. This application is significant in biochemistry and pharmacology for studying enzyme mechanisms and drug development (Zhao & Liu, 2002).

Orientations Futures

While specific future directions for “Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate” were not found, research in the field of cyclohexane derivatives is ongoing. These compounds have potential applications in various fields, including organic synthesis, asymmetric catalysis, and medicinal chemistry .

Propriétés

IUPAC Name |

methyl (1R,2R)-2-aminocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-11-8(10)6-4-2-3-5-7(6)9/h6-7H,2-5,9H2,1H3/t6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUYHWZRODJBJER-RNFRBKRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCCC[C@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20472063 | |

| Record name | Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate | |

CAS RN |

267230-45-5 | |

| Record name | Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrazolo[1,5-b]pyridazine-3-carboxylic acid](/img/structure/B1314670.png)

![octahydro-1H-pyrrolo[1,2-a][1,4]diazepine](/img/structure/B1314671.png)